Oleamide

Catalog No.
S625803
CAS No.
301-02-0
M.F
C18H35NO
M. Wt
281.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleamide

Polymer processing requires immediate CoF reduction for high-speed winding; neurobiology demands gap junction blockade without disrupting calcium waves. Oleamide (CAS 301-02-0) meets both: fast-blooming slip additive for LDPE/PP films (

CAS Number

301-02-0

Product Name

Oleamide

IUPAC Name

(Z)-octadec-9-enamide

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9-

InChI Key

FATBGEAMYMYZAF-KTKRTIGZSA-N

solubility

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL

Synonyms

9,10-octadecenamide, 9-octadecenamide, cis-9,10-octadecenoamide, oleamide, oleic acid amide, oleylamide, oleylamide, (E)-isomer, trans-9,10-octadecenoamide

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N

The exact mass of the compound Oleamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ether, hot alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26987. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Supplementary Records. It belongs to the ontological category of primary fatty amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99% (GC)

Package Size

5 g, 25 g, 100 g

Oleamide (cis-9-octadecenamide) is a primary unsaturated fatty acid amide (C18:1) utilized across two distinct procurement domains: as a high-mobility slip additive in polyolefin manufacturing and as an endogenous bioactive lipid in neuropharmacological research. In industrial polymer processing, its primary value proposition lies in its low molecular weight and structural incompatibility with polyolefin matrices, which drives rapid surface migration (blooming) to reduce the coefficient of friction (CoF) in films [1]. In biological systems, oleamide functions as an endogenous signaling molecule that modulates the endocannabinoid system and selectively inhibits gap junction communication [2]. Procurement decisions regarding oleamide typically hinge on its rapid migration kinetics compared to longer-chain amides (like erucamide) for immediate downstream processability, or its specific modulatory effects in lipid signaling assays compared to direct receptor agonists.

Research Fit

Endogenous CB1 Agonist
Supports full agonist signaling studies with isomer-specific control context
Weak PPARγ Ligand
Models physiological nuclear receptor modulation without supraphysiological activation
Gap Junction Inhibitor
Definitive probe for GJIC studies; cis-geometry-dependent activity

Substituting oleamide with closely related fatty acid amides or direct biological agonists compromises both industrial processability and assay integrity. In polymer processing, replacing oleamide with erucamide (C22:1) fundamentally alters migration kinetics; erucamide migrates significantly slower, delaying the necessary CoF reduction required for immediate downstream winding and packaging operations, while stearamide (C18:0) provides anti-blocking rather than slip [1]. Conversely, oleamide's higher volatility limits its use to lower-temperature extrusion profiles, meaning it cannot substitute erucamide in high-heat applications. In neuropharmacological applications, substituting oleamide with direct cannabinoid agonists like anandamide fails to replicate oleamide's 'entourage effect,' as oleamide does not directly activate CB1 receptors but rather inhibits fatty acid amide hydrolase (FAAH) and selectively blocks gap junctions without disrupting calcium wave transmission—a selectivity not shared by generic gap junction inhibitors like heptanol [2].

Substitution Risk

trans-Isomer (elaidamide) mismatch
CB1 functional response may not replicate; cis double bond geometry critical for receptor activation
Saturated analog (stearamide) inactivity
Gap junction inhibition not observed; strict SAR requires unsaturation at 9,10 position
Generic primary amide variability
Pharmacological profile may shift; oleamide's specific geometry drives unique CB1/PPARγ/GJIC signatures

Migration Kinetics and Slip Development in Polyolefins

Oleamide's C18 chain length dictates a faster surface migration rate in semi-crystalline polymers compared to longer-chain amides. In polyolefin films, oleamide functions as a 'fast-blooming' agent, causing a rapid drop in the coefficient of friction (CoF) within hours of extrusion, whereas erucamide requires days to reach steady-state surface equilibrium [1].

Evidence DimensionSlip development time (CoF reduction)
Target Compound DataOleamide (Rapid CoF drop within hours of processing)
Comparator Or BaselineErucamide (Slower migration, taking days to reach ultimate CoF)
Quantified DifferenceOrders of magnitude faster initial CoF reduction for oleamide.
ConditionsPolyolefin film extrusion and subsequent surface blooming.

Essential for procurement in high-speed packaging lines where immediate slip is required to prevent film blocking during winding.

CB1 Agonist Selectivity
Head-to-head
Oleamide: Ki 8.13 μM, EC50 1.64 μM
Anandamide: Ki 428 nM, EC50 10.43 μM
trans-Oleamide: EC50 >100 μM (inactive)
~19-fold lower affinity, ~6.4-fold higher functional potency vs Anandamide; isomer geometry critical
Isomer-specific CB1 activation profile; functional selectivity over CB2 reported
Human CB1 membranes, [35S]GTPγS binding assay

Thermal Stability and Volatilization Limits

The lower molecular weight of oleamide results in higher volatility and lower thermal stability compared to C22 amides. Thermogravimetric analysis (TGA) and processing guidelines indicate that oleamide is restricted to maximum processing temperatures of approximately 230°C, above which it is prone to volatilization, smoking, and die fouling, whereas erucamide withstands processing up to 280°C[1].

Evidence DimensionMaximum recommended processing temperature
Target Compound DataOleamide (~230°C maximum)
Comparator Or BaselineErucamide (Up to 280°C)
Quantified Difference50°C lower thermal processing threshold for oleamide.
ConditionsHigh-temperature polymer compounding and extrusion.

Dictates resin compatibility; oleamide must be selected for lower-temperature polymers (e.g., LDPE, PP-homo) to avoid material degradation and equipment fouling.

PPARγ Ligand Binding
Class-level
IC50 = 38 μM Weak endogenous ligand; ~1000-fold lower affinity than synthetic full agonists (e.g., rosiglitazone low nM)
Physiological PPARγ modulation context; not supraphysiological activation
Fluorescent ligand displacement, recombinant PPARγ LBD; adipogenesis at 10–20 μM in 3T3-L1

Selective Inhibition of Glial Cell Gap Junctions

In neurobiological assays, oleamide acts as a highly selective inhibitor of gap junction-mediated communication. Oleamide completely blocks gap junction dye transfer and electrical conductance in rat glial cells, but crucially, it exerts 0% inhibition on mechanically stimulated intercellular calcium wave transmission. In contrast, standard inhibitors like heptanol and 18β-glycyrrhetinic acid block both pathways indiscriminately [1].

Evidence DimensionInhibition of intercellular calcium wave transmission
Target Compound DataOleamide (No inhibition / 0% block of calcium waves)
Comparator Or BaselineHeptanol / 18β-glycyrrhetinic acid (Complete block of calcium signaling)
Quantified DifferenceAbsolute preservation of calcium signaling with oleamide vs. total disruption with comparators.
ConditionsIn vitro rat glial cell cultures, mechanically stimulated.

Makes oleamide an indispensable pharmacological tool for researchers needing to isolate gap junction communication from calcium signaling.

In Vivo Behavioral Potency
Head-to-head
Oleamide ED50 (mg/kg): Ambulation 5.7, Ring Immobility 18.9, Hypothermia 17.5, Hot Plate 29.2
Anandamide ED50 (mg/kg): 3.4, 5.0, 3.6, 28.0
1.7- to 4.9-fold less potent in three tests; similar antinociception potency
Differential in vivo profile; not a direct Anandamide substitute
Rat cannabinoid tetrad model

Endocannabinoid Entourage Effect via FAAH Inhibition

Oleamide does not bind directly to CB1 receptors but modulates the endocannabinoid system by inhibiting the degradation of endogenous ligands. In competitive binding assays, the addition of oleamide enhances the affinity of anandamide for the CB1 receptor, reducing the observed Ki of anandamide by roughly one order of magnitude from a baseline of 350 ± 7 nM[1].

Evidence DimensionAnandamide CB1 receptor binding affinity (Ki)
Target Compound DataAnandamide + Oleamide (Ki reduced by ~1 log order)
Comparator Or BaselineAnandamide alone (Ki = 350 ± 7 nM)
Quantified Difference~10-fold enhancement in anandamide binding affinity.
ConditionsTransfected COS-7 cells, competitive binding against [3H]HU-243.

Validates oleamide's procurement for lipid signaling research specifically to study the indirect 'entourage' potentiation of cannabinoid receptors.

Gap Junction Inhibition
Cross-study comparable
Oleamide (cis-9,10): most effective GJIC inhibitor among primary amides tested
trans-Oleamide, stearamide, shorter-chain analogs: inactive
Activity strictly dependent on cis double-bond geometry and chain length
cis-geometry requirement for GJIC inhibition; generic amides cannot substitute
SAR studies in glial cells; dye transfer and electrophysiology assays

High-Speed Polyolefin Film Extrusion

Oleamide is the preferred slip additive for PP-homopolymer and LDPE films processed below 230°C where immediate, 'fast-blooming' CoF reduction is critical for high-speed winding, bagging, and converting operations without film tearing [1].

Glial Cell Signaling Deconvolution Assays

Selected by neurobiologists as a highly specific in vitro pharmacological probe to block gap junction dye transfer and electrical conductance while deliberately preserving intercellular calcium wave transmission [2].

Endocannabinoid 'Entourage' Modeling

Utilized in neuropharmacological research as an indirect modulator to study the potentiation of anandamide at CB1 receptors, enabling researchers to isolate FAAH-inhibitory effects from direct cannabinoid receptor agonism [3].

Application Fit

Application
Selection Property
Validation Focus
CB1 Signaling Studies
Endogenous full agonist profile
CB1 functional selectivity review; isomer geometry control
Adipogenesis / PPARγ Research
Weak endogenous PPARγ ligand
Physiological modulation context; avoid supraphysiological bias
Gap Junction Inhibition Assays
cis-geometry-dependent inhibitor
SAR specificity; trans/saturated analogs inactive
Comparative Cannabinoid Behavioral Studies
Differential in vivo tetrad profile
Dose-response benchmark; distinct from Anandamide

Physical Description

Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals
Ivory-colored solid; [HSDB]
Solid

Color/Form

IVORY-COLORED POWDER

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

281.271864740 Da

Monoisotopic Mass

281.271864740 Da

Boiling Point

433.3±24.0 °C(Predicted)

Heavy Atom Count

20

Density

0.94

Appearance

Assay:≥98%A crystalline solid

Melting Point

76 °C
102 - 104 °C

UNII

7L25QK8BWO

GHS Hazard Statements

Aggregated GHS information provided by 1139 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 566 of 1139 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 573 of 1139 companies with hazard statement code(s):;
H315 (23.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (23.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (76.96%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Food Additives

Vapor Pressure

0.0000012 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

301-02-0

Wikipedia

Oleamide

Use Classification

Cosmetics -> Viscosity controlling; Opacifying

Methods of Manufacturing

REACTION OF (Z)-9-OCTADECENOIC ACID WITH ANHYDROUS AMMONIA

General Manufacturing Information

Custom Compounding of Purchased Resins
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Rubber Product Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
9-Octadecenamide, (9Z)-: ACTIVE
ADOGEN /IS/ TRADEMARK FOR SERIES OF FATTY NITROGEN CHEM INCL AMINES, AMIDES... AVAIL IN VARIOUS GRADES FOR SPECIFIC APPLICATIONS IN FABRIC SOFTENERS, ORE SEPARATION, DETERGENTS, PETROLEUM ADDITIVES, CORROSION INHIBITORS, BACTERICIDES, PRINTING INKS, ANTIBLOCK & SLIP AGENTS... /ADOGEN/
SLIP-EZE /IS/ TRADEMARK FOR A SPECIALLY PREPARED FATTY ACID AMIDE. USED AS SLIP ADDITIVE & AS INTERNAL MOLD-RELEASE ADDITIVE TO POLYETHYLENE.
1. Lambert DM, Di Marzo V. The palmitoylethanolamide and oleamide enigmas : are these two fatty acid amides cannabimimetic? Curr Med Chem. 1999 Aug;6(8):757-73. PMID: 10469890.

2. Hiley CR, Hoi PM. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? Cardiovasc Drug Rev. 2007 Spring;25(1):46-60. doi: 10.1111/j.1527-3466.2007.00004.x. PMID: 17445087.

3. Mendelson WB, Basile AS. The hypnotic actions of the fatty acid amide, oleamide. Neuropsychopharmacology. 2001 Nov;25(5 Suppl):S36-9. doi: 10.1016/S0893-133X(01)00341-4. PMID: 11682271.

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